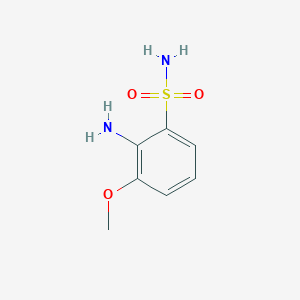

2-Amino-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-methoxybenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of an amino group and a methoxy group attached to a benzene ring which is further substituted with a sulfonamide group. This structure serves as a core for various chemical reactions and modifications, leading to a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-3-methoxybenzenesulfonamide, can be achieved through a direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of iridium catalysis under the hydrogen autotransfer (or hydrogen-borrowing) process, which allows for the efficient recognition of different types of amino groups during the N-alkylation of complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied using various spectroscopic and crystallographic techniques. For instance, a sulfonamide compound with a similar structure was characterized by FT-IR, 1H and 13C NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters such as bond lengths and angles . These techniques are essential for understanding the molecular structure and conformation of 2-amino-3-methoxybenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds, including those similar to 2-amino-3-methoxybenzenesulfonamide, can undergo various chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to give N, N-disubstituted sulfonamides in excellent yields. This alkylation can be performed using the Mitsunobu reaction or conventional methods, demonstrating the versatility of sulfonamide compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted and analyzed using computational methods such as Density Functional Theory (DFT). Studies have shown that DFT calculations can accurately reproduce crystal structure parameters and provide insights into vibrational frequencies, NMR chemical shifts, and absorption wavelengths. Additionally, analyses such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) can be computed to understand the electronic properties and reactivity of these molecules .

科学的研究の応用

Antitumor Applications

Antitumor Sulfonamides : Compounds from sulfonamide-focused libraries, including derivatives of 2-Amino-3-methoxybenzenesulfonamide, have shown promise in cell-based antitumor screens. Notably, certain derivatives have advanced to clinical trials due to their potent cell cycle inhibitory properties, demonstrating potential as oncolytic agents (Owa et al., 2002).

Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative containing a benzenesulfonamide group has exhibited high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its strong fluorescence properties and high singlet oxygen quantum yield are particularly suitable for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Potential Anticancer Agents : Aminothiazole-paeonol derivatives containing the 4-methoxybenzenesulfonamide group have been synthesized and evaluated, showing high anticancer potential against various cancer cell lines. Among them, specific derivatives demonstrated potent inhibitory activity and were superior to standard treatments like 5-fluorouracil in certain aspects (Tsai et al., 2016).

Drug Development and Synthesis

Development of Antagonists : Studies on YM-12617, a compound structurally related to 2-Amino-3-methoxybenzenesulfonamide, revealed it as a potent antagonist of postsynaptic alpha 1-adrenoceptors. This research contributes to the understanding of adrenoceptor antagonists, which are important in cardiovascular drug development (Honda, Takenaka, Miyata-Osawa, Terai, & Shiono, 1985).

Synthesis of Protein Kinase Inhibitors : Methods for the synthesis of KN-93, a protein kinase inhibitor, were improved by incorporating a 4-methoxybenzenesulfonamide component. These new methods are more convenient and efficient, contributing to the field of kinase inhibitor research (Bruno et al., 2010).

Analysis of Sulfonamide Drugs : Research on sulfonamide drugs binding to the colchicine site of tubulin has highlighted compounds like E7010, which shares structural similarity with 2-Amino-3-methoxybenzenesulfonamide. These studies provide insights into the interactions of these drugs with tubulin, contributing to the understanding of their mechanism of action (Banerjee et al., 2005).

将来の方向性

While specific future directions for 2-Amino-3-methoxybenzenesulfonamide are not mentioned in the literature, there is ongoing research into the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that there may be potential for further exploration and development of this compound in the future.

作用機序

Target of Action

The primary target of 2-Amino-3-methoxybenzenesulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

2-Amino-3-methoxybenzenesulfonamide interacts with its target, carbonic anhydrase, via a coordination bond between the negatively charged nitrogen of its alkylated amino group and the Zn(II) in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .

Result of Action

The binding of 2-Amino-3-methoxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity, which can lead to a decrease in the production of bicarbonate and protons from carbon dioxide . This could potentially affect various physiological processes that rely on the rapid interconversion of these species.

特性

IUPAC Name |

2-amino-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEDJEWRTBCQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)